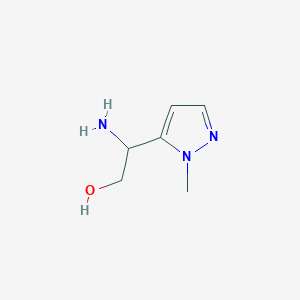
2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with an amino group and a hydroxyl group on an ethane chain.
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and mycobacterium tuberculosis strain .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway .
Pharmacokinetics
The compound’s solubility in polar solvents suggests it may have good bioavailability .
Result of Action
Similar compounds have shown significant abts and antitumor activity .
Action Environment
The compound’s synthesis involves reactions in boiling ethanol and pyridine, suggesting that it may be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities . These effects suggest that 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
This compound is stored at 4 degrees Celsius , suggesting that it may be stable under these conditions.
Dosage Effects in Animal Models
Some pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities , suggesting that this compound may also exhibit dose-dependent effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine and reducing agent. One common method includes the reduction of the corresponding nitro compound followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available pyrazole derivatives. The process often includes steps such as nitration, reduction, and functional group transformations under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols depending on the reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-(1H-pyrazol-1-yl)ethanol
- 1-Methyl-5-hydroxy-1H-pyrazole
- 5-Amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate
Uniqueness: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the ethane chain allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-amino-2-(2-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPOBWZHYYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2434056.png)
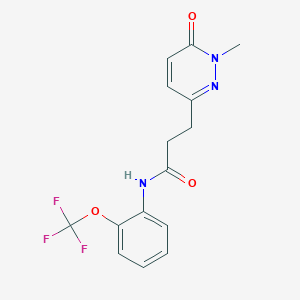
![1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B2434060.png)
![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)
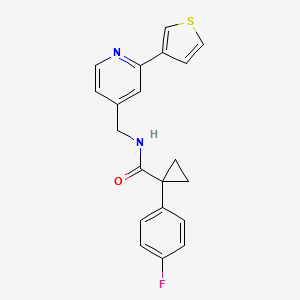
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)
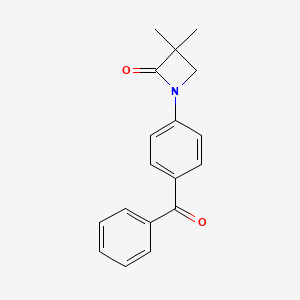

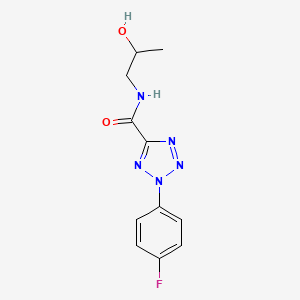
amino}-4-phenylbutanoate](/img/structure/B2434072.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
![1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole](/img/structure/B2434075.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)

